

Biological activity of diazaspiro[5.5]undecane derivatives.

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Compound of Interest

Compound Name: 3-Benzyl-3,9-diazaspiro[5.5]undecane

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An In-Depth Technical Guide to the Biological Activity of Diazaspiro[5.5]undecane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular architectures that can serve as a foundation for drug discovery is perpetual. Among these, the 1,9-diazaspiro[5.5]undecane scaffold has distinguished itself as a "privileged" heterocyclic motif.^[1] Its defining feature is a rigid, three-dimensional structure composed of two piperidine rings spiro-fused at position 2 of one ring and position 4 of the other.^[2] This inherent rigidity is not a limitation but a significant advantage; it allows for the precise spatial orientation of substituents, enabling them to interact with high specificity and affinity at the binding sites of various biological targets. This guide provides a comprehensive exploration of the synthesis, diverse biological activities, and therapeutic potential of this remarkable class of compounds.

The versatility of the diazaspiro[5.5]undecane core is evidenced by the wide array of biological activities its derivatives have demonstrated, ranging from treating metabolic disorders and pain to exhibiting anticancer and immunomodulatory effects.^{[2][3]} Bioactive derivatives most commonly feature substituents at the N9 position, with modifications at the N1 position also playing a crucial role in modulating pharmacological properties.^{[2][4]} This guide will delve into

the causality behind these structure-activity relationships, offering field-proven insights for drug development professionals.

Core Biological Activities and Therapeutic Applications

The unique topology of the diazaspiro[5.5]undecane scaffold has been leveraged to design potent and selective modulators for a multitude of biological targets. The following sections detail the most significant therapeutic areas where these derivatives have shown promise.

Metabolic Disorders: A Dual-Pronged Approach to Obesity

The global challenge of obesity has spurred the search for novel therapeutics that can effectively regulate metabolic pathways. Diazaspiro[5.5]undecane derivatives have emerged as promising candidates, primarily through the inhibition of Acetyl-CoA Carboxylase (ACC) and the antagonism of the Neuropeptide Y (NPY) Y5 receptor.[\[2\]](#)[\[5\]](#)

- **Acetyl-CoA Carboxylase (ACC) Inhibition:** ACC is a critical enzyme in the biosynthesis of fatty acids, with two isoforms, ACC1 and ACC2. Dual inhibition of these isoforms is a validated strategy for treating metabolic diseases.[\[1\]](#) Several 1,9-diazaspiro[5.5]undecane derivatives have demonstrated potent, dual inhibitory activity in the nanomolar range.[\[1\]](#)[\[2\]](#) The structure-activity relationship (SAR) studies reveal that bulky substituents on the pyrazole ring fused to the core can enhance ACC1/ACC2 inhibition.[\[5\]](#)
- **Neuropeptide Y (NPY) Y5 Receptor Antagonism:** The NPY Y5 receptor is a key regulator of food intake. Its antagonism is an effective strategy for treating obesity.[\[2\]](#) Compounds incorporating the 1,9-diazaspiro[5.5]undecane moiety have shown significant NPY Y5 antagonism, with IC₅₀ values often below 10 μM.[\[2\]](#)

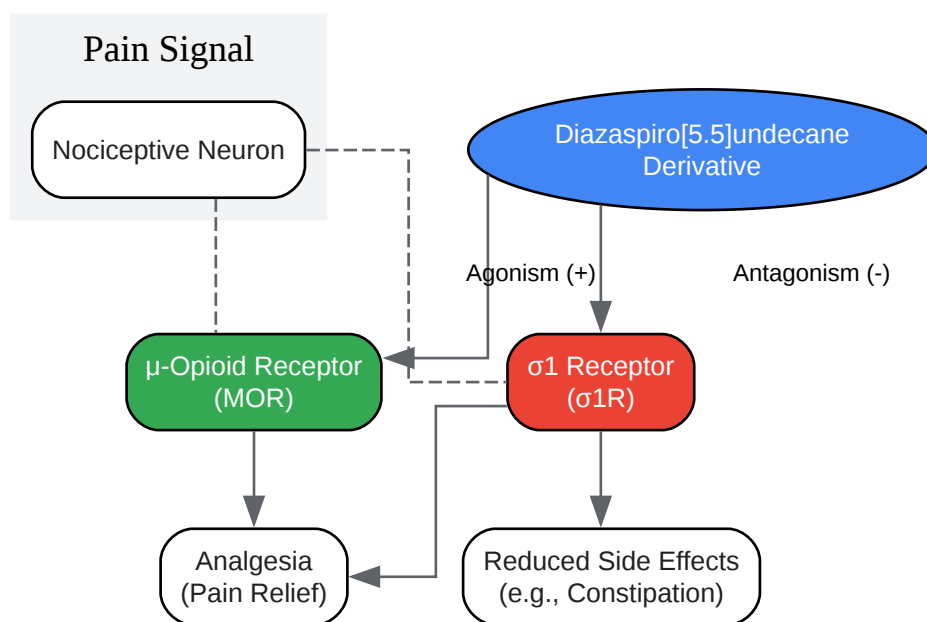
Table 1: Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecane Analogues as ACC Inhibitors[\[1\]](#)

Compound	ACC1 IC50 (nM)	ACC2 IC50 (nM)	Notes
Compound 1g	7	3	Demonstrates potent dual inhibition.[1]
Compound 1h	11	5	Shows very good dual ACC1 and ACC2 inhibition.[1]
Compound 1k	11	4	An effective dual inhibitor.[2]

Pain and Inflammation: Multi-Target Strategies for Analgesia

Chronic pain remains a significant challenge in modern medicine, with existing therapies often limited by efficacy and side effects.[2] Diazaspiro[5.5]undecane derivatives offer a multimodal approach by targeting key receptors involved in pain transmission and inflammation.[2][4]

- **Dual Neurokinin (NK1/NK2) Receptor Antagonism:** The NK1 and NK2 receptors are implicated in both pain signaling and inflammatory processes. A large-scale study identified several 1,9-diazaspiro[5.5]undecan-2-one derivatives that exhibit strong dual antagonism against both receptors, highlighting their potential for treating inflammatory diseases.[2][4]
- **Dual μ -Opioid Receptor (MOR) Agonism and σ 1 Receptor (σ 1R) Antagonism:** A novel and promising strategy for safer and more effective analgesics involves combining MOR agonism (the primary mechanism of opioids) with σ 1R antagonism.[6][7] This dual action is intended to enhance analgesic effects while mitigating common opioid-related side effects like constipation.[6][7] A series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives has been developed, with lead compounds showing a balanced dual profile and potent analgesic activity comparable to oxycodone in preclinical models.[6][7]



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Dual MOR Agonist / σ 1R Antagonist Mechanism for Pain Relief.

Anticancer Activity: Cytotoxic Effects Against Hepatocellular Carcinoma

Hepatocellular carcinoma (HCC) is a prevalent and aggressive form of liver cancer, and the need for new, effective chemotherapeutics is urgent.[8] Recent studies have demonstrated that novel diazaspiro undecane derivatives exhibit promising cytotoxic activity against HCC cancer cells in vitro.[8] The potency of these compounds is highly dependent on the substituents attached to the core scaffold. For instance, p-fluorophenyl and phenyl substituted derivatives were found to be the most cytotoxic against SK-HEP-1 liver adenocarcinoma cells.[8][9]

Table 2: Cytotoxic Activity of Diazaspiro Undecane Derivatives Against SK-HEP-1 Cells[8][9]

Substituent Group	IC50 (µg/mL)
p-fluorophenyl	47.46
phenyl	46.31
thiophene	109
5-methyl furyl	125

Immunomodulatory Effects via GABA-A Receptor Antagonism

Beyond the central nervous system, GABAergic signaling plays a crucial role in the immune system.^[10] Derivatives of 3,9-diazaspiro[5.5]undecane have been identified as potent competitive antagonists of the γ-aminobutyric acid type A receptor (GABA-A R).^[3] Because these compounds show low cellular membrane permeability, they are promising leads for peripheral GABA-A R inhibition.^[3] Notably, a structurally simplified m-methylphenyl analog was shown to efficiently rescue the inhibition of T-cell proliferation, providing a platform to explore the immunomodulatory potential of this class of compounds.^{[3][10]}

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

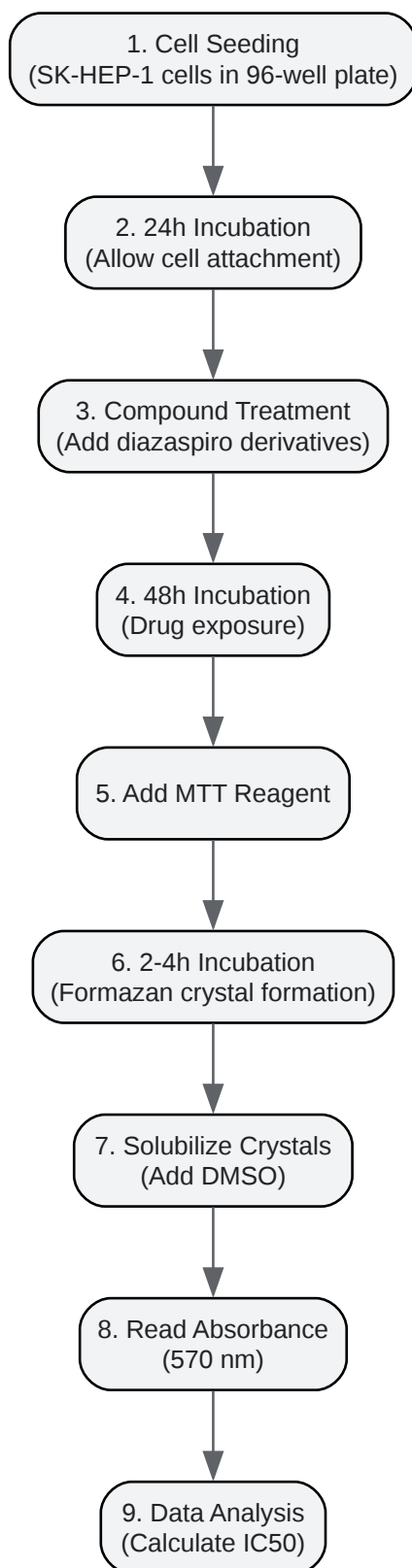
To ensure the trustworthiness and reproducibility of biological activity claims, a self-validating experimental protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic effects of chemical compounds on cultured cells.

Step-by-Step Methodology

- Cell Culture and Seeding:
 - Culture human hepatocellular carcinoma cells (e.g., SK-HEP-1) in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.

- Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
- Seed the cells into a 96-well flat-bottom plate at a density of 1×10^4 cells per well in 100 μL of media. Incubate for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare a stock solution of the diazaspiro[5.5]undecane derivative in DMSO.
 - Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations (e.g., ranging from 1 $\mu\text{g/mL}$ to 200 $\mu\text{g/mL}$).
 - Remove the old media from the 96-well plate and add 100 μL of the media containing the various compound concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
 - Incubate the plate for 48 hours at 37°C .
- MTT Incubation:
 - After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well.^[9]
 - Incubate the plate for an additional 2-4 hours to allow viable cells to metabolize the MTT into formazan crystals.^[9]
- Formazan Solubilization and Absorbance Reading:
 - Carefully remove the media from each well.
 - Add 150 μL of DMSO to each well to dissolve the formazan crystals.
 - Gently shake the plate for 5-10 minutes to ensure complete dissolution.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).



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Workflow for a standard in vitro MTT cytotoxicity assay.

Conclusion and Future Perspectives

The diazaspiro[5.5]undecane scaffold represents a highly successful platform in modern drug discovery. Its conformational rigidity and synthetic tractability have enabled the development of derivatives with potent and diverse biological activities. From targeting metabolic enzymes and pain receptors to exhibiting anticancer and immunomodulatory effects, these compounds have demonstrated significant therapeutic potential.

Future research should focus on optimizing the pharmacokinetic properties of these derivatives to improve their in vivo efficacy and safety profiles. The exploration of new synthetic methodologies to access novel analogues will undoubtedly uncover further biological activities. As our understanding of the complex interplay between structure and function continues to grow, diazaspiro[5.5]undecane derivatives are poised to deliver the next generation of innovative therapeutics for a wide range of human diseases.

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